molecular formula C15H10BrFN2O B1529664 4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one CAS No. 1062292-60-7

4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one

Cat. No.: B1529664
CAS No.: 1062292-60-7
M. Wt: 333.15 g/mol
InChI Key: UQKMKEBJMBOLHX-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one (CAS: 1062292-60-7, molecular formula: C₁₅H₁₀BrFN₂O) is a phthalazinone derivative featuring a 3-bromo-4-fluorobenzyl substituent. This compound is structurally related to poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib (AZD2281), where it serves as an intermediate or impurity during synthesis . Its characterization typically involves IR, NMR, and HRMS, with spectral data aligning with its halogenated aromatic structure .

Properties

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKMKEBJMBOLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.

Chemical Structure and Properties

This compound belongs to the phthalazine family of compounds, characterized by a fused benzene and pyrazine ring system. The presence of bromine and fluorine substituents on the benzyl group significantly influences its biological properties.

Key Properties

  • CAS Number : 1062292-60-7
  • Molecular Formula : C14H10BrF N2O
  • Molecular Weight : 305.14 g/mol

Research indicates that this compound exhibits potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology.

Efficacy in Cancer Models

Several studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (nM) Mechanism
MX-1 (BRCA1 mutant)0.3PARP inhibition
Capan-1 (BRCA2 mutant)5PARP inhibition
A549 (lung cancer)4.97Cell proliferation inhibition

These results indicate that this compound is particularly effective against tumors with compromised DNA repair capabilities due to BRCA mutations.

Case Studies

  • In Vivo Efficacy : In a study involving MX-1 breast cancer xenografts, administration of this compound resulted in significant tumor regression when used alone and enhanced efficacy when combined with chemotherapy agents such as cisplatin and temozolomide .
  • Enzyme Inhibition Studies : The compound has been shown to inhibit PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM, respectively. This high potency suggests strong binding affinity and potential for therapeutic application in cancers reliant on PARP for survival .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, it is useful to compare it with other known PARP inhibitors:

Compound PARP Inhibition Ki (nM) Notes
Olaparib0.5Well-established PARP inhibitor
Rucaparib0.9Effective against BRCA-mutant tumors
This compound1.2Newer candidate with promising results

This comparison highlights that while established inhibitors like Olaparib are highly effective, novel compounds like this compound may offer competitive advantages in terms of selectivity or side effect profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Phthalazinone derivatives are widely studied for their pharmacological activities. Below is a comparative analysis of 4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one with structurally analogous compounds:

Compound Substituents Key Properties Biological Relevance
This compound (Target) 3-Bromo-4-fluorobenzyl - Halogenated aromatic group enhances metabolic stability.
- Molecular weight: 333.16 g/mol
Intermediate in PARP inhibitor synthesis; potential cytotoxicity .
4-(4-Bromophenyl)phthalazin-1(2H)-one 4-Bromophenyl - Melting point: ~228–240°C.
- IR: 1660 cm⁻¹ (C=O stretch)
Anti-inflammatory activity; used in nucleophilic substitution reactions .
4-(Pyridin-2-yl)phthalazin-1(2H)-one (5a) Pyridinyl - Polarizable nitrogen atom improves solubility.
- HRMS-confirmed structure
Basis for heterocyclic systems with anti-proliferative activity .
4-(3-(1,4-Diazepan-1-ylcarbonyl)benzyl)phthalazin-1(2H)-one (KU8) Diazepane-carbonyl - Higher molecular weight (380.42 g/mol) due to diazepane.
- PARP1 inhibitor (IC₅₀: <100 nM)
Experimental anticancer agent with high PARP1 affinity .
4-(4-Fluoro-3-(piperazin-1-ylcarbonyl)benzyl)phthalazin-1(2H)-one Piperazine-carbonyl - PARP inhibitor scaffold (e.g., Olaparib).
- CAS: 763111-47-3
Clinical relevance in BRCA-mutated cancers .
2-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1(2H)-phthalazinone Oxadiazole-methoxyaryl - Bioisosteric oxadiazole enhances metabolic stability.
- CAS: 1291862-31-1
Designed for α1-adrenergic receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one
Reactant of Route 2
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one

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